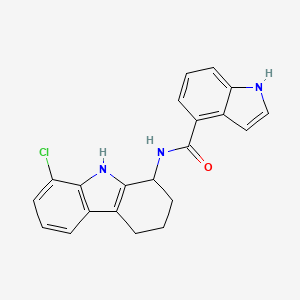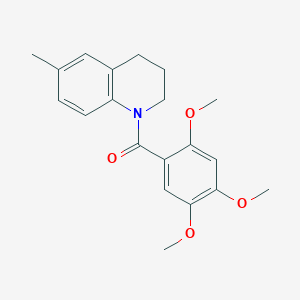![molecular formula C13H14N2OS3 B10980940 1-(Thiomorpholin-4-yl)-2-[2-(thiophen-2-yl)-1,3-thiazol-4-yl]ethanone](/img/structure/B10980940.png)
1-(Thiomorpholin-4-yl)-2-[2-(thiophen-2-yl)-1,3-thiazol-4-yl]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
TMTE , is a heterocyclic organic compound. Its structure combines a thiazole ring, a thiophene ring, and a morpholine ring, resulting in intriguing properties. Let’s explore its synthesis, reactions, and applications.
Preparation Methods
Synthetic Routes::
Thiazole-Thiophene Coupling:
Morpholine Incorporation:
- TMTE is produced on a small scale for research purposes, but industrial-scale production remains limited due to its specialized applications.
Chemical Reactions Analysis
Reactivity::
- TMTE undergoes various reactions:
Oxidation: It can be oxidized to form a sulfoxide or sulfone.
Reduction: Reduction yields the corresponding thiomorpholine-4-yl alcohol.
Substitution: Nucleophilic substitution at the morpholine nitrogen or thiazole sulfur occurs.
Common Reagents:
Major Products:
Scientific Research Applications
Biology and Medicine:
Mechanism of Action
Comparison with Similar Compounds
Unique Features:
Similar Compounds:
Properties
Molecular Formula |
C13H14N2OS3 |
|---|---|
Molecular Weight |
310.5 g/mol |
IUPAC Name |
1-thiomorpholin-4-yl-2-(2-thiophen-2-yl-1,3-thiazol-4-yl)ethanone |
InChI |
InChI=1S/C13H14N2OS3/c16-12(15-3-6-17-7-4-15)8-10-9-19-13(14-10)11-2-1-5-18-11/h1-2,5,9H,3-4,6-8H2 |
InChI Key |
JYMNZLQHZNDAAP-UHFFFAOYSA-N |
Canonical SMILES |
C1CSCCN1C(=O)CC2=CSC(=N2)C3=CC=CS3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(biphenyl-4-yl)-1,3-thiazol-2-yl]-3,4-dichlorobenzamide](/img/structure/B10980859.png)
![N-{[3-(naphthalen-1-yl)-6-oxopyridazin-1(6H)-yl]acetyl}glycine](/img/structure/B10980867.png)
![1-{3-[5-(benzyloxy)-1H-indol-1-yl]propanoyl}piperidine-3-carboxylic acid](/img/structure/B10980868.png)
![2,6-dimethoxy-N-[2-(4-methoxyphenyl)ethyl]benzamide](/img/structure/B10980872.png)
![2-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)-N-{2-[(1S,5R)-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl]ethyl}acetamide](/img/structure/B10980873.png)
![N-[2-(1H-benzimidazol-2-ylamino)-2-oxoethyl]-4-benzylpiperazine-1-carboxamide](/img/structure/B10980884.png)
![2-(2,6-Dichlorophenyl)-1-[4-(diphenylmethyl)piperazin-1-yl]ethanone](/img/structure/B10980887.png)

![N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-1-(propan-2-yl)-1H-indole-4-carboxamide](/img/structure/B10980914.png)
![1-[(2,4-dihydroxy-6-methylpyrimidin-5-yl)sulfonyl]-N-(pyridin-3-ylmethyl)piperidine-3-carboxamide](/img/structure/B10980928.png)

![3-(1H-pyrrol-1-yl)-3-(3-thienyl)-N-[3-(1H-1,2,4-triazol-3-yl)phenyl]propanamide](/img/structure/B10980937.png)
![5-{[4-(2,5-Dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]amino}-5-oxopentanoic acid](/img/structure/B10980947.png)
![Methyl 4-({[2-(1,3-benzothiazol-2-yl)pyrrolidin-1-yl]carbonyl}amino)benzoate](/img/structure/B10980959.png)
